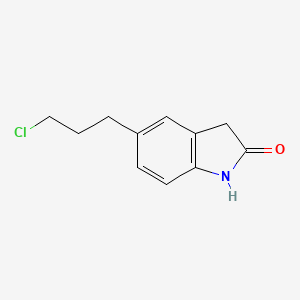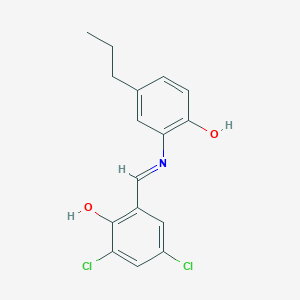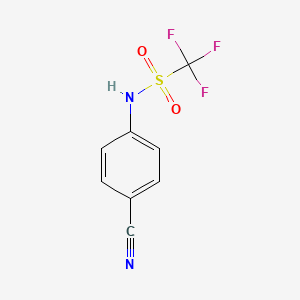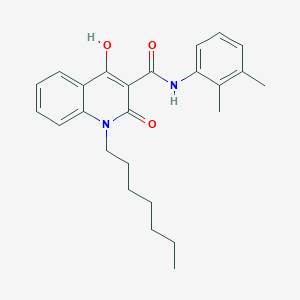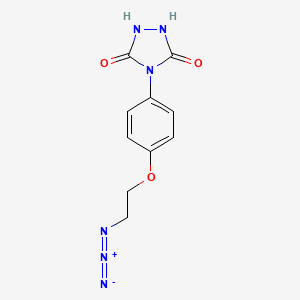
4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an azidoethoxy group attached to a phenyl ring, which is further connected to a triazolidine-3,5-dione moiety. The presence of the azido group makes it a versatile intermediate for various chemical reactions, particularly in the field of click chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(2-bromoethoxy)phenyl compound.
Azidation: The bromoethoxy compound undergoes a nucleophilic substitution reaction with sodium azide to form the azidoethoxy derivative.
Cyclization: The azidoethoxy derivative is then subjected to cyclization with hydrazine and carbon dioxide to form the triazolidine-3,5-dione ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione can undergo various types of chemical reactions, including:
Click Chemistry: The azido group can participate in click reactions with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used for the cycloaddition of azides and alkynes.
Reduction: Hydrogen gas and palladium on carbon are typical reagents for the reduction of azides.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Click Chemistry: Formation of 1,2,3-triazoles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione largely depends on the specific application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings. In biological systems, the compound can be used to modify proteins or nucleic acids through bioconjugation, thereby altering their function or localization.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Azidoethoxy)phenylacetic acid
- 2-(4-(2-Azidoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
4-(4-(2-Azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione is unique due to its triazolidine-3,5-dione ring, which imparts distinct chemical properties and reactivity compared to other azidoethoxy phenyl derivatives. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C10H10N6O3 |
|---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
4-[4-(2-azidoethoxy)phenyl]-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C10H10N6O3/c11-15-12-5-6-19-8-3-1-7(2-4-8)16-9(17)13-14-10(16)18/h1-4H,5-6H2,(H,13,17)(H,14,18) |
InChI Key |
MHGMHPVYCVQIET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)NNC2=O)OCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate](/img/structure/B15086548.png)

![(3E,5S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B15086559.png)
![3-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B15086566.png)
![4-(4-chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B15086573.png)
![N-((Z)-2-[5-(3-Nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B15086580.png)

![N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B15086590.png)
